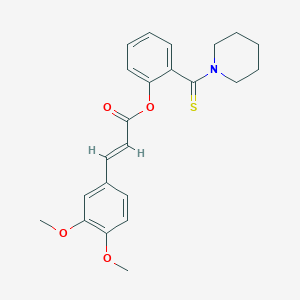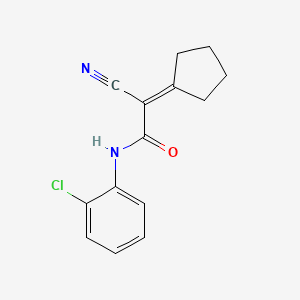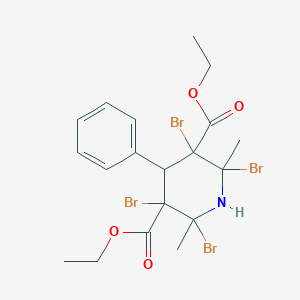![molecular formula C20H13FIN3O B11094846 2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol](/img/structure/B11094846.png)
2-[(E)-{[2-(4-fluorophenyl)-1H-benzimidazol-5-yl]imino}methyl]-4-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL is a complex organic compound that features a benzimidazole core, a fluorophenyl group, and an iodophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL typically involves a multi-step process:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form the benzimidazole ring.
Schiff Base Formation: The final step involves the condensation of the benzimidazole derivative with 4-iodophenol in the presence of a suitable catalyst to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzimidazole moieties.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorophenyl and iodophenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL involves its interaction with biological macromolecules:
Molecular Targets: It targets DNA and proteins, potentially disrupting their normal function.
Pathways Involved: The compound may induce apoptosis in cancer cells by interfering with DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-NITROPHENOL
- 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-CHLOROPHENOL
Uniqueness
The presence of the iodine atom in 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL imparts unique electronic properties that can enhance its reactivity and interaction with biological targets compared to its nitro and chloro analogs.
This detailed overview provides a comprehensive understanding of 2-({[2-(4-FLUOROPHENYL)-1H-1,3-BENZIMIDAZOL-5-YL]IMINO}METHYL)-4-IODOPHENOL, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H13FIN3O |
|---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C20H13FIN3O/c21-14-3-1-12(2-4-14)20-24-17-7-6-16(10-18(17)25-20)23-11-13-9-15(22)5-8-19(13)26/h1-11,26H,(H,24,25) |
InChI Key |
CTYKZCXTWQVJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11094764.png)
![N-(3-Chlorophenyl)-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B11094768.png)
![N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline](/img/structure/B11094775.png)
![4-chloro-N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11094777.png)

![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11094799.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11094805.png)
![2-({(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11094807.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B11094816.png)
![N-[(2E)-3-Allyl-4-biphenyl-4-YL-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)aniline](/img/structure/B11094820.png)
![N'-[(1Z,2E)-1,3-diphenylprop-2-en-1-ylidene]-3-iodobenzohydrazide](/img/structure/B11094828.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B11094831.png)


